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molecular formula C22H34BNO4 B2883943 Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate CAS No. 937048-47-0

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Cat. No. B2883943
M. Wt: 387.33
InChI Key: CQDPPCJVLCWWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431695B2

Procedure details

Using the procedure described for the preparation of Intermediate C, 4-(3-bromo-phenyl)-piperidine-1-carboxylic acid Pert-butyl ester was converted to the title compound. 1H NMR (CD3OD) δ 7.63 (bs, 1H), 7.60 (m, 1H), 7.32 (m, 1H), 7.31 (m, 1H), 4.23 (m, 2H), 2.83-2.62 (m, 3H), 1.80 (m, 2H), 1.62 (ddd, 2H), 1.47 (s, 6H), 1.33 (s, 3H), 1.24 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(3-bromo-phenyl)-piperidine-1-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N1C=[C:15]2[C:10]([CH:11]=[C:12]([B:17]3[O:21][C:20]([CH3:23])([CH3:22])[C:19]([CH3:25])([CH3:24])[O:18]3)[CH:13]=[CH:14]2)=N1)C1C=CC=CC=1.BrC1C=C([CH:33]2[CH2:38][CH2:37][N:36]([C:39]([OH:41])=[O:40])[CH2:35][CH2:34]2)C=CC=1>>[C:19]([O:41][C:39]([N:36]1[CH2:35][CH2:34][CH:33]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([B:17]3[O:18][C:19]([CH3:24])([CH3:25])[C:20]([CH3:22])([CH3:23])[O:21]3)[CH:11]=2)[CH2:38][CH2:37]1)=[O:40])([CH3:25])([CH3:24])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C2C=C(C=CC2=C1)B1OC(C(O1)(C)C)(C)C
Name
4-(3-bromo-phenyl)-piperidine-1-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1CCN(CC1)C(=O)O
Name
butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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